ethyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate
Overview
Description
Ethyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound is characterized by its complex structure, which includes a benzoyl group, a chromen-2-one moiety, and an ethyl butanoate ester.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate typically involves multiple steps. One common method starts with the preparation of 7-hydroxy-4-methylcoumarin. This intermediate is then reacted with ethyl bromoacetate in the presence of anhydrous potassium carbonate in dry acetone to form ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate . The final step involves the reaction of this intermediate with benzoyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. These methods often involve the use of continuous flow reactors and automated systems to ensure consistent quality and yield. Solvent recovery and recycling are also employed to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can replace certain groups with others, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as sodium hydride and alkyl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of ethyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate involves its interaction with specific molecular targets. The chromen-2-one moiety is known to inhibit certain enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication . This inhibition disrupts cellular processes, leading to antimicrobial effects. Additionally, the compound’s structure allows it to interact with various receptors and enzymes, modulating inflammatory responses and other biological activities .
Comparison with Similar Compounds
Similar Compounds
7-Hydroxy-4-methylcoumarin: A precursor in the synthesis of ethyl 2-[(8-benzoyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]butanoate, known for its fluorescence properties.
Warfarin: A well-known anticoagulant that also contains a coumarin moiety.
Dicoumarol: Another anticoagulant with a similar structure to warfarin.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical reactivity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry and drug development .
Properties
IUPAC Name |
ethyl 2-(8-benzoyl-4-methyl-2-oxochromen-7-yl)oxybutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O6/c1-4-17(23(26)27-5-2)28-18-12-11-16-14(3)13-19(24)29-22(16)20(18)21(25)15-9-7-6-8-10-15/h6-13,17H,4-5H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQRRKGGPRVEOQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)OCC)OC1=C(C2=C(C=C1)C(=CC(=O)O2)C)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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